Dimeric coniferyl acetate

Description

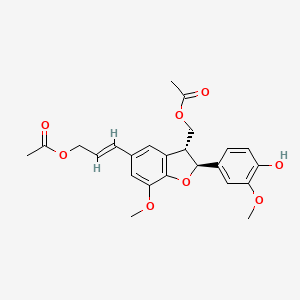

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-[(2S,3R)-3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8/c1-14(25)30-9-5-6-16-10-18-19(13-31-15(2)26)23(32-24(18)22(11-16)29-4)17-7-8-20(27)21(12-17)28-3/h5-8,10-12,19,23,27H,9,13H2,1-4H3/b6-5+/t19-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXVTGSQLKCKCF-FDTLDTTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC1=CC2=C(C(=C1)OC)OC(C2COC(=O)C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2COC(=O)C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Dimeric Lignans Derived from Coniferyl Alcohol and Coniferyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignans are a large and diverse class of phenolic natural products found in a wide variety of plants. They are formed by the oxidative coupling of two or more phenylpropanoid units. Due to their significant biological activities, including anticancer, antiviral, and antioxidant properties, lignans are of great interest to the pharmaceutical and nutraceutical industries. The biosynthesis of lignans is a complex process involving a series of enzymatic reactions that exhibit remarkable regio- and stereoselectivity.

This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to dimeric lignans, with a particular focus on the roles of coniferyl alcohol and its acetylated derivative, coniferyl acetate. While the direct dimerization of coniferyl acetate is not the primary route, its formation represents a critical branch point leading to specific classes of lignans. This document details the key enzymes, their kinetics, and the experimental protocols used to study this fascinating area of plant biochemistry.

The Biosynthetic Pathway

The biosynthesis of dimeric lignans originates from the general phenylpropanoid pathway, which produces monolignols such as coniferyl alcohol. From coniferyl alcohol, the pathway can proceed through two main branches: direct oxidative coupling or acetylation followed by modification and subsequent dimerization.

Acetylation of Coniferyl Alcohol

A key branching point in the pathway is the acetylation of coniferyl alcohol to form coniferyl acetate. This reaction is catalyzed by Coniferyl Alcohol Acyltransferase (CFAT) , a member of the BAHD acyltransferase family.[1][2] This step is crucial for the biosynthesis of certain phenylpropenes and dibenzocyclooctadiene lignans.[1][3]

-

Enzyme: Coniferyl Alcohol Acyltransferase (CFAT)

-

Substrates: Coniferyl alcohol, Acetyl-CoA

-

Product: Coniferyl acetate

Conversion of Coniferyl Acetate to Isoeugenol

Coniferyl acetate can be further metabolized to isoeugenol, a phenylpropene that serves as a monomer for a distinct class of lignans. This conversion is carried out by Isoeugenol Synthase (IGS) , an NADPH-dependent reductase.[4][5][6]

-

Enzyme: Isoeugenol Synthase (IGS)

-

Substrate: Coniferyl acetate, NADPH

-

Products: Isoeugenol, Acetate, NADP+

Oxidative Dimerization

The core reaction in lignan biosynthesis is the oxidative coupling of monolignol radicals. This process is initiated by an oxidase, typically a laccase or a peroxidase , which generates phenoxy radicals from the monolignol substrates.[5][7][8][9]

The subsequent coupling of these radicals can be either random or highly controlled. In the absence of a guiding protein, a racemic mixture of various dimeric products is formed.[8] However, in many plants, Dirigent Proteins (DIRs) direct the coupling reaction to produce specific regio- and stereoisomers.[7][8][9][10]

-

Direct Dimerization of Coniferyl Alcohol: This is the most well-characterized pathway, where two coniferyl alcohol radicals couple to form pinoresinol. The stereochemistry of the resulting pinoresinol ((+)- or (-)-) is determined by the specific dirigent protein involved.[7][8][9]

-

Dimerization of Isoeugenol: Isoeugenol radicals, generated by an oxidase, can also undergo dimerization to form lignans such as verrucosin.[8][11]

Downstream Modifications

Following the initial dimerization event, the resulting lignan scaffold can undergo a series of further enzymatic modifications, leading to the vast diversity of lignans found in nature. Key enzymes in this downstream processing include:

-

Pinoresinol-Lariciresinol Reductases (PLRs): These enzymes catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.[8][11][12]

-

Secoisolariciresinol Dehydrogenase (SDH): This enzyme oxidizes secoisolariciresinol to matairesinol.[11][12]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the dimeric coniferyl acetate and related lignan biosynthesis pathways.

Table 1: Kinetic Parameters of Laccase with Coniferyl Alcohol

| Enzyme Source | Conditions | Vmax | Km | Substrate Inhibition (Ki) | Reference |

| Trametes versicolor (commercial) | Aqueous media (pH 6.6, 35°C) | 4.387 U mg-1 | 0.025 mmol dm-3 | Not observed | [1][7][12] |

| Trametes versicolor (commercial) | 1:1 (v/v) methanol:phosphate buffer | 0.979 U mg-1 | 0.019 mmol dm-3 | Not observed | [1][7][12] |

| Trametes versicolor (crude) | Aqueous media | 9.272 U mg-1 | 0.045 mmol dm-3 | 0.002 mmol dm-3 | [1][7][12] |

Table 2: Kinetic Parameters of Other Key Enzymes

| Enzyme | Substrate(s) | Kinetic Parameter(s) | Source Organism | Reference |

| Coniferyl Alcohol Acyltransferase (CFAT) | Coniferyl alcohol, Acetyl-CoA | Kinetic parameters to be determined | Schisandra chinensis | [2] |

| Isoeugenol Synthase (IGS) | Coniferyl acetate | Substrate concentrations for kinetic analysis ranged from 0.1 to 5.0 mM | Petunia hybrida | [4][6] |

| Dirigent Protein (DIR) | Coniferyl alcohol radicals | Does not affect overall reaction rate, but controls stereospecificity | Forsythia intermedia, Podophyllum hexandrum | [13][14][15] |

| Pinoresinol-Lariciresinol Reductase (PLR) | Pinoresinol, Lariciresinol, NADPH | Kinetic properties have been studied, but specific values require full-text access | Forsythia intermedia, Western red cedar | [11][16] |

Experimental Protocols

In Vitro Assay for Coniferyl Alcohol Acyltransferase (CFAT) Activity

This protocol is adapted from studies on plant BAHD acyltransferases.[2][17]

-

Enzyme Preparation:

-

Express the recombinant CFAT enzyme in a suitable host (e.g., E. coli).

-

Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Dialyze the purified enzyme against a suitable storage buffer.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM DTT

-

100 µM Coniferyl alcohol (substrate)

-

100 µM Acetyl-CoA (acyl donor)

-

Purified CFAT enzyme (e.g., 1-5 µg)

-

-

The total reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper ethyl acetate phase containing the coniferyl acetate product.

-

-

Analysis:

-

Analyze the extracted product by HPLC or GC-MS.

-

Quantify the product by comparing with a standard curve of authentic coniferyl acetate.

-

Laccase-Mediated Oxidative Coupling of Coniferyl Alcohol

This protocol is based on the kinetic studies of laccase from Trametes versicolor.[7][12]

-

Reaction Setup:

-

Prepare a reaction in a spectrophotometer cuvette.

-

The reaction mixture contains:

-

0.2 M phosphate buffer (pH 6.6)

-

Varying concentrations of coniferyl alcohol (e.g., 0.01 to 0.1 mmol dm-3)

-

Laccase solution (e.g., 0.033 mg cm-3 commercial laccase)

-

-

The total volume is typically 1-3 mL.

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding the laccase.

-

Monitor the initial rate of reaction by measuring the change in absorbance at a wavelength corresponding to the oxidation of coniferyl alcohol (e.g., 260 nm).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

-

Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation (and an equation for substrate inhibition if necessary) to determine Km, Vmax, and Ki.

-

-

Product Analysis (for preparative scale):

-

For larger scale reactions, incubate the mixture with stirring.

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the product profile by HPLC or LC-MS to identify the different dimeric products formed.

-

In Vitro Dirigent Protein-Mediated Stereoselective Lignan Synthesis

This protocol describes a general method for demonstrating the function of a dirigent protein.[14][18]

-

Component Preparation:

-

Purified recombinant dirigent protein (e.g., expressed in N. benthamiana and extracted from the apoplastic fluid).[14]

-

A commercial oxidase (e.g., laccase from Trametes versicolor).

-

Coniferyl alcohol solution.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

A suitable buffer (e.g., 100 mM MES buffer, pH 6.5).

-

Coniferyl alcohol (e.g., 1 mM).

-

Purified dirigent protein.

-

Laccase.

-

-

Run a control reaction without the dirigent protein.

-

-

Incubation:

-

Incubate the reaction at room temperature for a defined period (e.g., 1-4 hours).

-

-

Analysis:

-

Extract the products with ethyl acetate.

-

Analyze the products using chiral HPLC to separate the enantiomers of the resulting lignan (e.g., (+)- and (-)-pinoresinol).

-

Compare the product profiles of the reaction with and without the dirigent protein to demonstrate its role in stereoselective synthesis.

-

Visualizations

Biosynthetic Pathway of Dimeric Lignans from Coniferyl Alcohol

Caption: Biosynthetic pathway from coniferyl alcohol to dimeric lignans.

Experimental Workflow for In Vitro Lignan Synthesis

Caption: Workflow for in vitro stereoselective lignan synthesis.

Conclusion

The biosynthesis of dimeric lignans is a sophisticated process that plants employ to generate a vast array of bioactive molecules. While coniferyl alcohol is a central precursor, its acetylation to coniferyl acetate opens up alternative pathways to different classes of lignans. The interplay of acyltransferases, reductases, oxidases, and dirigent proteins allows for precise control over the final structure of the lignan products. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further explore this complex and important area of natural product biosynthesis. Future research will likely focus on elucidating the structures and mechanisms of more enzymes in these pathways, as well as on the metabolic engineering of plants and microorganisms for the sustainable production of valuable lignans.

References

- 1. Oxidation of Coniferyl Alcohol Catalyzed by Laccases from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and Reaction Mechanism of Basil Eugenol Synthase | PLOS One [journals.plos.org]

- 5. Isoeugenol synthase - Wikipedia [en.wikipedia.org]

- 6. Structure and Reaction Mechanism of Basil Eugenol Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficiency of Lignin Biosynthesis: a Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. researchgate.net [researchgate.net]

- 14. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Research Portal [rex.libraries.wsu.edu]

- 17. Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | A Novel Soybean Dirigent Gene GmDIR22 Contributes to Promotion of Lignan Biosynthesis and Enhances Resistance to Phytophthora sojae [frontiersin.org]

Natural Sources of Dimeric Coniferyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimeric coniferyl acetate, a derivative of the phenylpropanoid pathway, represents a class of compounds with significant potential in pharmacology and materials science. While monomeric coniferyl acetate is a known natural product, the presence of its dimeric forms is less explicitly documented. This guide provides a comprehensive overview of the likely natural sources of this compound, drawing from research on naturally acetylated lignins and phytochemical analyses of specific plant species. It further outlines detailed experimental protocols for the isolation and characterization of these compounds and illustrates relevant biochemical pathways.

The central hypothesis underpinning the search for natural sources of this compound is the established occurrence of naturally acetylated lignins in a variety of angiosperms. In these plants, coniferyl acetate, alongside sinapyl acetate, acts as a monomeric precursor in the lignification process. This indicates that dimeric and oligomeric structures of coniferyl acetate are likely formed as intermediates and incorporated into the lignin polymer. Therefore, plants with highly acetylated lignins are the most promising candidates for isolating this compound.

Potential Natural Sources

While no studies have explicitly reported the isolation of "this compound," substantial evidence points to several plant families and species as highly probable sources. These are primarily plants known to contain either monomeric coniferyl acetate or lignins with a high degree of acetylation.

1. Plants with Highly Acetylated Lignins:

Research has shown that certain angiosperms incorporate significant levels of acetylated monolignols into their cell walls.[1][2] This acetylation occurs at the γ-carbon of the side chain, and coniferyl acetate has been identified as a key monomer in this process.[1] The plants listed below are therefore prime candidates for containing dimeric forms of coniferyl acetate.

| Plant Species | Family | Common Name | Level of Lignin Acetylation |

| Hibiscus cannabinus | Malvaceae | Kenaf | High |

| Agave sisalana | Asparagaceae | Sisal | High (up to 80% of syringyl units)[3][4] |

| Musa textilis | Musaceae | Abaca | High (up to 80% of syringyl units)[3][4] |

| Carpinus betulus | Betulaceae | Hornbeam | High (up to 45% of syringyl units) |

| Ananas erectifolius | Bromeliaceae | Curaua | High |

2. Plants Containing Monomeric Coniferyl Acetate:

The presence of the monomeric form is a strong indicator that dimerization may occur.

| Plant Species | Family | Common Name | Reference |

| Alpinia galanga | Zingiberaceae | Galangal | [5] |

| Olearia teretifolia | Asteraceae | --- | [5] |

| Ocimum basilicum | Lamiaceae | Sweet Basil | Implied as an intermediate in eugenol biosynthesis[6][7] |

| Petunia hybrida | Solanaceae | Petunia | Implied as an intermediate in isoeugenol biosynthesis[6] |

Experimental Protocols

The following protocols are detailed methodologies for the extraction, isolation, and characterization of this compound from plant sources.

Protocol 1: Extraction of Acetylated Lignans

This protocol is designed to extract a broad range of lignans, including acetylated forms, from plant material.

1. Plant Material Preparation:

- Harvest fresh plant material (e.g., stems of Kenaf, leaves of Sisal).

- Air-dry the material in a well-ventilated area, shielded from direct sunlight, until brittle.

- Grind the dried material into a fine powder using a Wiley mill (20-40 mesh).

- Defat the powdered material by Soxhlet extraction with n-hexane for 24 hours to remove lipids and other nonpolar compounds.

2. Extraction:

- Macerate the defatted plant powder in 80% aqueous ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

- Filter the extract through Whatman No. 1 filter paper.

- Repeat the extraction process twice more with fresh solvent.

- Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude ethanolic extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity:

- Ethyl acetate (3 x volume of aqueous suspension)

- n-butanol (3 x volume of remaining aqueous suspension)

- Separate the layers using a separatory funnel.

- Concentrate each fraction (ethyl acetate, n-butanol, and remaining aqueous) to dryness under reduced pressure. The ethyl acetate fraction is most likely to contain this compound due to its polarity.

Protocol 2: Isolation by Column Chromatography

This protocol details the separation of the target compounds from the enriched extract.

1. Silica Gel Column Chromatography:

- Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., n-hexane).

- Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

- Apply the adsorbed sample to the top of the prepared column.

- Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate), followed by a gradient of ethyl acetate and methanol.

- Collect fractions of 20-50 mL and monitor by Thin Layer Chromatography (TLC).

2. Thin Layer Chromatography (TLC) Monitoring:

- Spot the collected fractions on silica gel TLC plates.

- Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 or chloroform:methanol, 9:1).

- Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

- Pool the fractions containing compounds with similar Rf values that indicate potential dimeric structures.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- Further purify the pooled fractions using a C18 reverse-phase preparative HPLC column.

- Use a gradient elution system, for example, with water (A) and acetonitrile (B), both containing 0.1% formic acid.

- Monitor the elution profile with a UV detector at multiple wavelengths (e.g., 280 nm).

- Collect the peaks corresponding to the purified compounds.

Protocol 3: Structural Elucidation

This protocol outlines the spectroscopic methods for identifying the isolated compounds as this compound.

1. Mass Spectrometry (MS):

- Obtain high-resolution mass spectra using ESI-MS (Electrospray Ionization Mass Spectrometry) to determine the exact molecular weight and elemental composition. The expected molecular formula for a dehydrodimer of coniferyl acetate would be C₂₄H₂₆O₈.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

- Analyze the spectra to determine the proton and carbon environments, their connectivities, and the specific linkage between the two coniferyl acetate units (e.g., β-β', β-5', β-O-4'). The presence of acetyl protons (around 2.0 ppm) and signals corresponding to the coniferyl moiety will be key indicators.

Signaling Pathways and Experimental Workflows

Biosynthesis of Phenylpropanoids

The biosynthesis of coniferyl acetate and its subsequent dimerization are part of the broader phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and leads to the formation of various monolignols.

Experimental Workflow for Isolation and Identification

The logical flow from raw plant material to the confirmed structure of this compound is crucial for successful research.

Conclusion

While the direct isolation of this compound has not been explicitly detailed in the current literature, a strong theoretical and evidence-based foundation points towards its existence in specific plant species. Plants rich in acetylated lignins, such as kenaf, sisal, abaca, and hornbeam, as well as those known to produce monomeric coniferyl acetate like Alpinia galanga, are the most promising sources. The experimental protocols provided in this guide offer a robust framework for the successful extraction, isolation, and structural elucidation of these target compounds. Further research in this area is warranted to unlock the potential of dimeric coniferyl acetates in various scientific and industrial applications.

References

- 1. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lignin-carbohydrate complexes from sisal (Agave sisalana) and abaca (Musa textilis): chemical composition and structural modifications during the isolation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cib.csic.es [cib.csic.es]

- 5. jchr.org [jchr.org]

- 6. Acylation of Lignin with Different Acylating Agents by Mechanical Activation-Assisted Solid Phase Synthesis: Preparation and Properties [mdpi.com]

- 7. ijpbs.com [ijpbs.com]

Dimeric Coniferyl Acetate: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimeric coniferyl acetate is a lignan, a class of polyphenolic compounds found in plants. Lignans are formed by the dimerization of substituted cinnamyl alcohols. In the case of this compound, the monomeric unit is coniferyl acetate. This compound is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and materials science due to its potential biological activities and its role as a model compound for understanding the structure and properties of lignin. This technical guide provides an in-depth overview of the chemical properties and solubility of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical Properties

This compound is a complex molecule with the chemical formula C24H26O8.[1] Its structure features two coniferyl acetate units linked together. The specific nature of this linkage can vary, leading to different isomers. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C24H26O8 | [1] |

| Molecular Weight | 442.46 g/mol | [1] |

| CAS Number | 184046-40-0 | [1] |

| Appearance | Powder | [1] |

| Boiling Point (Predicted) | 580.0 ± 50.0 °C | [1] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.78 ± 0.35 | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in research and drug development. This compound exhibits limited solubility in water but is soluble in several organic solvents.[1] This solubility profile is consistent with its polyphenolic and ester functionalities. To enhance solubility, especially for preparing stock solutions, warming the solution to approximately 37°C and employing sonication in an ultrasonic bath is recommended.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Water | Limited |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related coniferyl alcohol dimers and can be modified for the synthesis of this compound. The synthesis involves the oxidative coupling of coniferyl acetate.

Materials:

-

Coniferyl acetate

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H2O2)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve coniferyl acetate in a minimal amount of a suitable organic solvent (e.g., acetone) and then dilute with the phosphate buffer to create an aqueous solution.

-

To this solution, add horseradish peroxidase.

-

Slowly add a dilute solution of hydrogen peroxide to the reaction mixture with constant stirring. The H2O2 acts as the oxidizing agent to initiate the radical dimerization of coniferyl acetate.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the product from the aqueous solution using ethyl acetate.

-

Wash the organic layer with brine to remove any residual aqueous components.

-

Dry the ethyl acetate layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Determination of Solubility

This protocol outlines a general method for determining the quantitative solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, acetone, chloroform, ethyl acetate)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method or by measuring its absorbance with a UV-Vis spectrophotometer at its λmax.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or g/L.

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying the concentration of this compound.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (starting point, may require optimization):

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

-

Gradient: Start with a lower percentage of A, and gradually increase it over the run time to elute the compound. A typical gradient might be: 0-5 min, 30% A; 5-20 min, 30-80% A; 20-25 min, 80% A; 25-30 min, 80-30% A; 30-35 min, 30% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the λmax of this compound (typically around 280 nm for lignans).

-

Injection Volume: 10 µL.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve an appropriate amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6).

-

Transfer the solution to an NMR tube.

Experiments:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their chemical environment.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is crucial for confirming the specific isomeric structure of the dimer.

Signaling Pathway

This compound, as a phenolic compound, is postulated to exhibit anti-inflammatory properties. While the specific signaling pathway for this compound has not been fully elucidated, related compounds such as coniferyl aldehyde have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. A plausible mechanism for this effect involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of related phenolic compounds.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound, tailored for researchers and professionals in drug development. The provided experimental protocols offer a practical foundation for the synthesis, characterization, and further investigation of this promising natural product. The proposed signaling pathway, while inferred from related compounds, presents a testable hypothesis for its anti-inflammatory mechanism of action. Further research is warranted to fully elucidate the quantitative solubility and specific biological activities of this compound.

References

The Biological Activity of Dimeric Coniferyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimeric coniferyl acetate, a lignan derived from the oxidative coupling of coniferyl acetate, has emerged as a molecule of interest in biomedical research. This technical guide provides a comprehensive overview of its known biological activities, with a primary focus on its anti-inflammatory properties. This document details the experimental protocols for the synthesis and biological evaluation of this compound, presents quantitative data in a structured format, and visualizes the key signaling pathways potentially involved in its mechanism of action.

Introduction

Lignans are a large class of polyphenolic compounds found in plants, formed by the dimerization of substituted cinnamyl alcohols. This compound, with the chemical name [(E)-3-[(2S,3R)-3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl] acetate, is a notable member of this family.[1] Its structural relationship to monolignols, the building blocks of lignin, and its demonstrated biological activities make it a compelling subject for research in phytochemistry and drug discovery. The primary reported biological activity of this compound is its anti-inflammatory effect, specifically the inhibition of nitric oxide (NO) production in activated macrophages.[1][2] This guide will delve into the specifics of this activity, along with exploring other potential therapeutic applications.

Quantitative Biological Activity Data

The known biological activities of this compound are summarized below. The primary focus of existing research has been on its anti-inflammatory effects. Data on other biological activities is currently limited.

| Biological Activity | Assay | Cell Line/Model | Endpoint | Result | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-activated murine macrophage-like J774.1 cells | IC50 | 27.1 µM | [2][3] |

| Antioxidant | - | - | - | Data not available | - |

| Anticancer | - | - | - | Data not available | - |

| Antimicrobial | - | - | - | Data not available | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key in vitro assay used to determine its anti-inflammatory activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the dimerization of coniferyl alcohol followed by acetylation.

3.1.1. Enzymatic Dimerization of Coniferyl Alcohol

This protocol is based on the laccase-mediated oxidative coupling of coniferyl alcohol.

-

Materials:

-

Coniferyl alcohol

-

Ethyl acetate

-

Citrate/phosphate buffer (pH 4.5)

-

Laccase from Trametes versicolor

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve coniferyl alcohol (e.g., 3.0 g, 16.6 mmol) in ethyl acetate (170 mL) at room temperature.

-

Add an equal volume of citrate/phosphate buffer (pH 4.5) (170 mL) to the ethyl acetate solution.

-

Stir the biphasic mixture vigorously (e.g., 1000 rpm) to create an emulsion.

-

Dissolve laccase (e.g., 21 mg) in a portion of the pH 4.5 buffer (50 mL).

-

Add the laccase solution to the stirred emulsion at a slow, controlled rate (e.g., 10 mL/h).

-

Upon completion of the laccase addition, separate the organic and aqueous layers.

-

Extract the aqueous layer twice with ethyl acetate (75 mL each).

-

Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude dimeric coniferyl alcohol.

-

3.1.2. Acetylation of Dimeric Coniferyl Alcohol

-

Materials:

-

Crude dimeric coniferyl alcohol

-

Pyridine

-

Acetic anhydride

-

-

Procedure:

-

Dissolve the crude dimeric coniferyl alcohol in pyridine.

-

Add acetic anhydride in excess (e.g., 5 equivalents per hydroxyl group).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by flash chromatography.

-

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol describes the use of the Griess assay to quantify the inhibitory effect of this compound on NO production in macrophage cells.

-

Cell Culture and Treatment:

-

Culture murine macrophage-like J774.1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the culture medium.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control (cells + LPS + solvent).

-

Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

-

Griess Assay for Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite in the samples using a standard curve prepared with sodium nitrite.

-

Determine the percentage of NO inhibition for each concentration of this compound and calculate the IC50 value.

-

Signaling Pathways and Mechanisms of Action

While the direct signaling pathways affected by this compound are still under investigation, research on the closely related compound, coniferyl aldehyde, provides strong evidence for a likely mechanism of action involving the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[4][5]

Proposed Anti-inflammatory Signaling Pathway

Coniferyl aldehyde has been shown to inhibit the phosphorylation of JAK2 and STAT1, which are key upstream regulators of inducible nitric oxide synthase (iNOS) expression.[4][5] This inhibition prevents the translocation of phosphorylated STAT1 to the nucleus, thereby downregulating the transcription of the iNOS gene and subsequent production of pro-inflammatory nitric oxide. It is highly probable that this compound shares this mechanism of action.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Elucidating the Mechanism of Action

The following workflow outlines the key experiments to confirm the proposed mechanism of action for this compound.

Caption: Experimental workflow to investigate the mechanism of action.

Other Potential Biological Activities

While the anti-inflammatory properties of this compound are the most well-documented, the broader class of lignans and related phenolic compounds exhibit a range of other biological activities. Further research is warranted to explore the potential of this compound in the following areas:

-

Antioxidant Activity: Many phenolic compounds are potent antioxidants due to their ability to scavenge free radicals. The antioxidant capacity of this compound could be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ORAC (Oxygen Radical Absorbance Capacity).

-

Anticancer Activity: Some lignans have demonstrated cytotoxic effects against various cancer cell lines. The potential anticancer activity of this compound could be investigated using MTT or other cell viability assays on a panel of cancer cell lines.

-

Antimicrobial Activity: Phenolic compounds can exhibit antimicrobial properties. The activity of this compound against a range of pathogenic bacteria and fungi could be assessed using minimum inhibitory concentration (MIC) assays.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity. Its ability to inhibit nitric oxide production in activated macrophages, likely through the inhibition of the JAK2/STAT1 signaling pathway, makes it a valuable lead compound for the development of novel anti-inflammatory agents. Further investigation into its other potential biological activities, including antioxidant, anticancer, and antimicrobial effects, is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing molecule.

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Activity of Coniferyl Aldehyde Derivatives as Potential Anticancer and Antioxidant Agents | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]

- 3. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of JAK2/STAT1 signaling and iNOS expression mediates the anti-inflammatory effects of coniferyl aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Isolation of Dimeric Coniferyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimeric coniferyl acetate, a member of the lignan family of polyphenols, has garnered interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects. Lignans are a diverse group of natural products formed by the oxidative coupling of two or more phenylpropanoid units.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and data relevant to researchers in drug discovery and development. While this compound has been identified in plant species such as Lasiolaena morii and Euphorbia lagascae, detailed isolation protocols from these natural sources are not extensively documented in publicly available literature. Therefore, this guide combines established methodologies for lignan isolation and synthesis with the known characteristics of this compound to provide a thorough technical resource.

Chemical Properties and Structure

This compound, with the chemical name [(E)-3-[(2S,3R)-3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl] acetate, possesses a complex molecular structure characterized by a dihydrobenzofuran core.[1] Its biological activity is intrinsically linked to its specific stereochemistry.

| Property | Value |

| Molecular Formula | C₂₄H₂₆O₈ |

| Molecular Weight | 442.46 g/mol |

| CAS Number | 184046-40-0 |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water. |

Experimental Protocols

General Isolation of Lignans from Plant Material

The following protocol is a generalized procedure for the isolation of lignans from plant sources and can be adapted for the extraction of this compound from Lasiolaena morii or Euphorbia lagascae.

1. Plant Material Preparation:

-

Air-dry the plant material (e.g., aerial parts, roots) at room temperature.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material with a methanol/ethanol-water mixture (e.g., 80:20 v/v) at room temperature for 24-48 hours with occasional agitation.

-

Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Lignans are typically enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light.

-

Combine fractions containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fractions using preparative HPLC on a C18 column.

-

Use a mobile phase gradient of water and methanol or acetonitrile to achieve high purity.

-

Synthesis of a Di-O-Acetylated (β-5) Dimer of Coniferyl Alcohol

1. Synthesis of Coniferyl Alcohol (G):

-

Transform ferulic acid into ethyl ferulate via Fischer esterification.

-

Reduce the ethyl ferulate using DibalH to yield coniferyl alcohol. The overall yield from ferulic acid is approximately 77%.[2]

2. Enzymatic Dimerization:

-

Dissolve coniferyl alcohol in ethyl acetate and a citrate/phosphate buffer (pH 4.5).

-

Add a solution of laccase from Trametes versicolor to the vigorously stirred mixture. A slow addition helps to control the dimerization process and limit the formation of higher oligomers.

-

After the reaction, separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic phases.

-

Wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by flash chromatography on silica gel using a cyclohexane/ethyl acetate gradient to obtain the (β-5) dimer.[2]

3. Acetylation:

-

Dissolve the dimer in pyridine and add acetic anhydride.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into acidified iced water and filter the precipitate.

-

Wash the precipitate with water until neutral pH and dry to obtain the tri-O-acetylated dimer.

4. Selective Deacetylation:

-

Dissolve the tri-O-acetylated dimer in THF and add piperazine.

-

Stir the mixture at room temperature for 4 hours.

-

Remove the THF under reduced pressure and dissolve the residue in ethyl acetate.

-

Wash with 1 M HCl and brine, then dry over anhydrous MgSO₄ and concentrate.

-

Purify by flash chromatography with a cyclohexane/ethyl acetate gradient to yield the di-O-acetylated (β-5) dimer.[2]

Spectroscopic Data

Detailed and verified spectroscopic data for pure, isolated this compound is not extensively reported. The following table provides predicted and known data for closely related coniferyl alcohol dimers. Researchers should perform full structural elucidation (1D and 2D NMR, HRMS) upon isolation or synthesis.

| Data Type | Description |

| ¹H NMR | Expected signals would include aromatic protons, olefinic protons, methoxy group singlets, and signals corresponding to the dihydrobenzofuran core and acetate groups. |

| ¹³C NMR | Expected signals would include aromatic carbons, olefinic carbons, methoxy carbons, and carbons of the dihydrobenzofuran skeleton and acetate carbonyls. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₂₄H₂₆O₈ would be expected. |

Biological Activity: Inhibition of Nitric Oxide Production

This compound has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, with a reported IC₅₀ value of 27.1 μM.[3] The overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory processes.

Signaling Pathway

The inhibitory effect of lignans on NO production is generally attributed to the downregulation of iNOS expression. This is often achieved through the modulation of key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways. Additionally, some lignans have been shown to activate the Nrf2 antioxidant response pathway, which can also contribute to the suppression of inflammation.

Experimental Workflow

The overall process from discovery to characterization of this compound follows a standard natural product chemistry workflow.

Conclusion

This compound represents a promising lead compound for the development of novel anti-inflammatory agents. This guide provides a foundational understanding of its discovery, chemical properties, and biological activity. While a detailed, validated protocol for its isolation from natural sources remains to be fully documented in accessible literature, the outlined general procedures for lignan isolation and the provided synthesis methodology offer a robust starting point for researchers. Further investigation is warranted to fully elucidate its therapeutic potential and to develop optimized and scalable methods for its production.

References

- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]

- 3. NMR Characterization of Lignans [mdpi.com]

The Role of Dimeric Coniferyl Acetate in Lignin Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignin, a complex aromatic biopolymer, provides structural rigidity to plant cell walls. Its biosynthesis has traditionally been understood as the oxidative polymerization of three canonical monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. However, emerging research has revealed the significant role of "non-canonical" monomers, including γ-acetylated monolignols such as coniferyl acetate. These monomers are not mere decorations but are authentic precursors that are integrated into the lignin backbone, profoundly influencing its structure and properties. This guide provides a detailed technical overview of the role of coniferyl acetate, with a focus on its dimerization and subsequent incorporation into the lignin polymer. We consolidate key quantitative data, outline experimental protocols for its study, and present visual workflows and reaction pathways to elucidate its function in lignification.

Introduction to Lignification and Non-Canonical Monomers

Lignification is a complex process involving the synthesis of monolignols in the cytoplasm, their transport to the cell wall, and subsequent enzyme-mediated dehydrogenative polymerization.[1] This process creates a durable, cross-linked polymer composed of p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, derived from p-coumaryl, coniferyl, and sinapyl alcohols, respectively.[2][3]

While this model is foundational, it is now clear that other phenolic compounds can participate in lignification.[4][5] A crucial discovery has been the identification of monolignols acetylated at the γ-carbon of their side chain. Coniferyl acetate and sinapyl acetate have been confirmed as authentic lignin precursors, particularly in non-wood plant fibers like kenaf, jute, sisal, and abaca.[6][7] Their incorporation is not a random event but appears to be a controlled mechanism that alters the final polymer structure.[8]

The Dimerization and Incorporation of Coniferyl Acetate

The polymerization of lignin proceeds via combinatorial radical coupling.[9] Monolignols are oxidized by cell wall peroxidases and laccases to form resonance-stabilized phenoxy radicals.[1] These radicals can then couple with each other (dimerization) or with the growing lignin polymer ("end-wise" coupling).[1]

The acetylation of the γ-hydroxyl group on coniferyl alcohol has a profound impact on its coupling reactions. One of the most significant outcomes is the altered formation of β-β linked structures. The coupling of two γ-acetylated coniferyl alcohol radicals preferentially forms stable tetrahydrofuran structures, which serve as a diagnostic indicator of their participation in lignification.[8] This demonstrates that coniferyl acetate and its dimers are not merely appended to the lignin polymer but are integrated directly into its core structure.

Caption: Biosynthesis and activation of coniferyl acetate for polymerization.

Quantitative Data on Acylated Lignins

The degree of monolignol acylation and its effect on lignin composition varies significantly between plant species. In vitro polymerization studies have further quantified how reaction conditions can influence the resulting polymer structure.

Table 1: Occurrence and Degree of Acylation in Various Plant Lignins

| Plant Species | Lignin Type | S/G Ratio | Degree of γ-Acylation | Reference(s) |

|---|---|---|---|---|

| Kenaf (Hibiscus cannabinus) | G-S | 5.4 | Substantial | [6][7][8] |

| Sisal (Agave sisalana) | G-S | ~2.0-5.4 | Substantial | [6][7][8] |

| Abaca (Musa textilis) | G-S | 9.0 | ~85% | [8] |

| Jute (Corchorus capsularis) | G-S | ~2.0-5.4 | Detected | [6][7] |

| Hornbeam (Carpinus betulus) | G-S | N/A | Up to 45% of S-units |[8] |

Table 2: Influence of Reaction Conditions on In Vitro Polymerization of Coniferyl Alcohol

| Condition | Parameter | Value | Polymerization Yield | Reference(s) |

|---|---|---|---|---|

| Enzymatic (VP) | pH | 3.0 | 84.17% | [10] |

| Enzymatic (VP) | pH | 4.5 | 91.70% | [10] |

| Enzymatic (VP) | pH | 6.0 | 99.30% | [10] |

| Enzymatic (VP) | pH | 7.5 | 77.50% | [10] |

| Enzymatic (HRP) | Additive | None | Baseline | [11][12] |

| Enzymatic (HRP) | Additive | α-cyclodextrin | Increased 8-O-4' content |[11][12] |

VP: Versatile Peroxidase; HRP: Horseradish Peroxidase

Impact on Lignin Structure and Properties

The incorporation of acetylated dimers introduces ester linkages into the lignin backbone. These linkages are more susceptible to chemical cleavage than the common ether and carbon-carbon bonds that dominate the polymer.

-

Structural Control: Monolignol acylation is considered a potential biological mechanism to control lignin's final structure.[8] The degree of acylation has been shown to correlate directly with the syringyl-to-guaiacyl (S/G) ratio in some species.[8]

-

Biomass Processing: The presence of these ester bonds can facilitate easier delignification during industrial processes like pulping and biofuel production. This concept, sometimes termed "zip-lignin," suggests that engineering plants to incorporate more acylated monomers could lead to more efficient biomass utilization.[5][13] Studies have shown that incorporating similar ester conjugates, like coniferyl ferulate, can increase lignin extractability by up to two-fold in alkaline conditions.[13][14]

Caption: Dimerization pathway of coniferyl acetate radicals.

Experimental Protocols

The study of acetylated lignins and their dimers requires specialized analytical and synthetic techniques.

Synthesis of Lignin Models and Dimers

In Vitro Dehydrogenative Polymerization (DHP): This method mimics the natural lignification process in a controlled environment.

-

Monomer Solution: Dissolve coniferyl alcohol (and/or coniferyl acetate) in a suitable buffer, often a phosphate or acetate buffer at a pH between 4.5 and 6.5.[10][15] An organic co-solvent like acetone or dioxane may be used to aid solubility.[10]

-

Enzyme and Oxidant: Prepare a separate solution of an oxidizing enzyme, such as horseradish peroxidase (HRP) or a laccase.[11][16] Prepare a dilute solution of hydrogen peroxide (H₂O₂).

-

Reaction: Slowly and simultaneously add the monomer solution and the H₂O₂ solution to the enzyme solution over several hours with constant stirring. This "end-wise" or "Zutropf" method promotes polymer growth over simple dimerization.[11][12]

-

Isolation: The resulting synthetic lignin (DHP) precipitates from the solution. It is then collected by centrifugation, washed extensively with water, and lyophilized.[15]

Chemo-enzymatic Synthesis of a (β-5) Dimer: A specific protocol for synthesizing a β-5 linked dimer has been reported.[16]

-

Enzymatic Dimerization: Coniferyl alcohol is dissolved in an ethyl acetate and aqueous buffer (pH 4.5) emulsion. Laccase is added slowly to catalyze the formation of dimers.[16]

-

Acetylation: The crude dimer mixture is dissolved in pyridine, and acetic anhydride is added. The reaction proceeds overnight at room temperature.[16]

-

Purification: The acetylated product is precipitated in acidified ice water, filtered, washed, and dried. Further purification is achieved via column chromatography to isolate the specific di-acetylated (β-5)-dimer.[16]

Analytical Methods for Characterization

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): A rapid and powerful technique for analyzing the chemical composition of lignin without prior isolation.

-

Principle: A small sample of lignocellulosic material is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The complex polymers break down into smaller, volatile fragments that are separated by gas chromatography and identified by mass spectrometry.

-

Application: Py-GC/MS can directly detect cis- and trans-coniferyl acetate released from the biomass, providing direct evidence of acetylated lignin units.[6][7]

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR is the most powerful tool for detailed lignin structural elucidation.

-

Principle: The sample (isolated lignin or whole cell wall) is dissolved in a suitable deuterated solvent. The HSQC experiment correlates protons with their directly attached carbons, producing a "fingerprint" of the different chemical environments within the polymer.

-

Application: Specific cross-peaks in the HSQC spectrum are diagnostic for different inter-unit linkages (β-O-4, β-5, β-β), monomer units (G, S, H), and end-groups. The incorporation of γ-acetylated monomers results in unique, well-resolved signals that provide unambiguous proof of their presence and mode of incorporation.[8]

Acetyl Bromide Method: A quantitative method to determine total lignin content.

-

Principle: The cell wall material is dissolved in a solution of acetyl bromide in acetic acid. The solubilized lignin has a characteristic UV absorbance at 280 nm, which can be measured spectrophotometrically and correlated to lignin concentration using a standard extinction coefficient.[17]

References

- 1. Lignin Biosynthesis | Annual Reviews [annualreviews.org]

- 2. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identifying acetylated lignin units in non-wood fibers using pyrolysis-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Identifying acetylated lignin units in non-wood fibers using pyrolysis-gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DSpace [helda.helsinki.fi]

- 11. Enzymatic polymerization of coniferyl alcohol in the presence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Coniferyl ferulate incorporation into lignin enhances the alkaline delignification and enzymatic degradation of cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coniferyl ferulate incorporation into lignin enhances the alkaline delignification and enzymatic degradation of cell walls. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Acetyl Bromide Method Is Faster, Simpler and Presents Best Recovery of Lignin in Different Herbaceous Tissues than Klason and Thioglycolic Acid Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Chemo-enzymatic Synthesis of Dimeric Coniferyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Coniferyl alcohol, a key monolignol, serves as a precursor in the biosynthesis of lignin and various lignans.[1] The oxidative coupling of coniferyl alcohol leads to the formation of various dimeric structures, which are of significant interest as lignin model compounds and potential bioactive molecules.[2][3] This application note provides a detailed protocol for the synthesis of a dimeric coniferyl acetate, specifically focusing on the formation of a (β-5)-linked dehydrodiconiferyl alcohol followed by acetylation. The described method utilizes a chemo-enzymatic approach, employing a laccase-mediated oxidation for the initial dimerization step.[2]

Data Presentation

Table 1: Summary of Reaction Yields

| Step | Product | Starting Material | Yield | Reference |

| Enzymatic Dimerization | (β-5) Dimer of Coniferyl Alcohol | Coniferyl Alcohol | ~87% | [2] |

| Acetylation | Tri-O-acetylated (β-5) Dimer | (β-5) Dimer | Quantitative | [2] |

| Selective Deacetylation | Di-O-acetylated (β-5) Dimer | Tri-O-acetylated Dimer | 92% | [4] |

Experimental Protocols

Enzymatic Dimerization of Coniferyl Alcohol to (β-5) Dimer

This protocol is adapted from the laccase-mediated oxidation of coniferyl alcohol.[2]

Materials:

-

Coniferyl alcohol

-

Ethyl acetate (EtOAc)

-

Citrate/phosphate buffer (pH 4.5)

-

Laccase from Trametes versicolor

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve coniferyl alcohol (3.0 g, 16.6 mmol) in ethyl acetate (170 mL) in a round-bottom flask at room temperature.[2]

-

Add citrate/phosphate buffer (170 mL, pH 4.5) to the flask.

-

Stir the resulting biphasic mixture vigorously (approximately 1000 rpm) to create an emulsion.[2]

-

Prepare a solution of laccase from Trametes versicolor (21 mg) in the pH 4.5 buffer (50 mL).[2]

-

Add the laccase solution to the reaction mixture at a rate of 10 mL/h.[2]

-

Upon completion of the addition, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer twice with ethyl acetate (75 mL each).[2]

-

Combine all organic layers and wash with brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (β-5) dimeric product.[2]

Acetylation of the (β-5) Dimer

This protocol describes the peracetylation of the dimeric coniferyl alcohol derivative.[2]

Materials:

-

(β-5) Dimer of coniferyl alcohol

-

Pyridine

-

Acetic anhydride

-

Acidified iced water

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the dried (β-5) dimer (2.6 g, 7.25 mmol) in pyridine (18 mL) in a suitable flask.[2]

-

Add acetic anhydride (11 mL, 109 mmol) to the solution.[2]

-

Stir the reaction mixture at room temperature overnight.[2]

-

Pour the reaction medium into acidified iced water, which will cause the acetylated product to precipitate.[2]

-

Filter the precipitate and rinse with water until the pH is neutral.[2]

-

Dry the solid to obtain the tri-O-acetylated (β-5) dimer in quantitative yield. This product can often be used in the next step without further purification.[2]

Visualizations

Caption: Experimental workflow for the synthesis of tri-O-acetylated (β-5) this compound.

Caption: Chemical reaction scheme for the formation of this compound.

References

- 1. Coniferyl alcohol - Wikipedia [en.wikipedia.org]

- 2. First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]

Application Notes & Protocols: Structural Elucidation of Dimeric Coniferyl Acetate via NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dimeric coniferyl acetate, a derivative of the lignan family, represents a class of compounds with significant potential in pharmaceutical and materials science. The precise structural characterization of these dimers is paramount for understanding their biological activity and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such complex molecules. This document provides detailed application notes and experimental protocols for the structural determination of this compound isomers using a suite of NMR experiments.

The dimerization of coniferyl acetate can lead to various isomers, primarily distinguished by the linkage between the two monomeric units. The most common linkages, derived from the radical coupling of coniferyl alcohol, are the β-β (resinol), β-5 (phenylcoumaran), and β-O-4 (β-aryl ether) types. Acetylation of the phenolic and aliphatic hydroxyl groups introduces characteristic shifts in the NMR spectra, which are key to confirming the structure.

Data Presentation: Quantitative NMR Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Pinoresinol and 1-Acetoxypinoresinol in CDCl₃.

| Position | Pinoresinol | 1-Acetoxypinoresinol |

| 2 | 6.88 (d, J=1.9) | 6.89 (d, J=1.9) |

| 5 | 6.89 (d, J=8.1) | 6.90 (d, J=8.1) |

| 6 | 6.82 (dd, J=8.1, 1.9) | 6.83 (dd, J=8.1, 1.9) |

| 7 (α) | 4.73 (d, J=4.1) | 5.85 (d, J=5.0) |

| 8 (β) | 3.10 (m) | 3.20 (m) |

| 9 (γ) | 4.25 (dd, J=9.1, 7.0), 3.88 (dd, J=9.1, 3.6) | 4.30 (m), 3.95 (m) |

| 2' | 6.88 (d, J=1.9) | 6.88 (d, J=1.9) |

| 5' | 6.89 (d, J=8.1) | 6.89 (d, J=8.1) |

| 6' | 6.82 (dd, J=8.1, 1.9) | 6.82 (dd, J=8.1, 1.9) |

| 7' (α') | 4.73 (d, J=4.1) | 4.75 (d, J=4.1) |

| 8' (β') | 3.10 (m) | 3.12 (m) |

| 9' (γ') | 4.25 (dd, J=9.1, 7.0), 3.88 (dd, J=9.1, 3.6) | 4.28 (m), 3.90 (m) |

| OMe | 3.89 (s) | 3.88 (s), 3.87 (s) |

| OAc | - | 2.08 (s) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Pinoresinol and 1-Acetoxypinoresinol in CDCl₃.

| Position | Pinoresinol | 1-Acetoxypinoresinol |

| 1 | 132.9 | 133.5 |

| 2 | 108.7 | 108.9 |

| 3 | 146.8 | 146.9 |

| 4 | 145.3 | 145.4 |

| 5 | 114.3 | 114.4 |

| 6 | 119.0 | 119.2 |

| 7 (α) | 85.9 | 87.5 |

| 8 (β) | 54.1 | 54.3 |

| 9 (γ) | 71.7 | 71.9 |

| 1' | 132.9 | 132.8 |

| 2' | 108.7 | 108.6 |

| 3' | 146.8 | 146.7 |

| 4' | 145.3 | 145.2 |

| 5' | 114.3 | 114.3 |

| 6' | 119.0 | 118.9 |

| 7' (α') | 85.9 | 85.8 |

| 8' (β') | 54.1 | 54.0 |

| 9' (γ') | 71.7 | 71.6 |

| OMe | 55.9 | 55.9 |

| OAc (C=O) | - | 170.9 |

| OAc (CH₃) | - | 21.2 |

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Medioresinol and Syringaresinol.

| Position | Medioresinol (CD₃OD) | Syringaresinol (CDCl₃) |

| ¹H NMR | ||

| 2, 6 | 6.72 (s) | 6.58 (s) |

| 2' | 6.98 (d, J=1.8) | 6.58 (s) |

| 5' | 6.88 (d, J=8.1) | - |

| 6' | 6.80 (dd, J=8.1, 1.8) | - |

| 7 (α) | 4.70 (d, J=4.2) | 4.72 (d, J=4.2) |

| 8 (β) | 3.08 (m) | 3.09 (m) |

| 9 (γ) | 4.22 (m), 3.85 (m) | 4.25 (dd, J=9.1, 6.9), 3.88 (dd, J=9.1, 3.6) |

| OMe | 3.86 (s), 3.85 (s) | 3.89 (s) |

| ¹³C NMR | ||

| 1 | 133.2 | 134.7 |

| 2, 6 | 104.8 | 103.5 |

| 3, 5 | 149.5 | 147.1 |

| 4 | 136.2 | 134.7 |

| 1' | 133.9 | 134.7 |

| 2' | 110.5 | 103.5 |

| 3' | 148.2 | 147.1 |

| 4' | 146.7 | 134.7 |

| 5' | 115.5 | 147.1 |

| 6' | 119.5 | 103.5 |

| 7 (α) | 87.5 | 86.0 |

| 8 (β) | 55.5 | 54.3 |

| 9 (γ) | 72.9 | 71.8 |

| OMe | 57.1, 56.1 | 56.4 |

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A crucial step for obtaining high-quality NMR spectra is proper sample preparation.

Materials:

-

This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Glass Pasteur pipettes and bulbs

-

Cotton or glass wool for filtration

Protocol:

-

Weighing: Accurately weigh the this compound sample into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently sonicate the mixture to ensure complete dissolution.

-

Filtration: To remove any particulate matter, filter the solution directly into the NMR tube. Pack a small piece of cotton or glass wool into a Pasteur pipette and pass the sample solution through it.[1]

-

Internal Standard: Add a small amount of TMS (typically 1-2 µL) to the NMR tube as an internal reference (δ = 0.00 ppm).

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

A series of 1D and 2D NMR experiments are required for complete structural elucidation.

Instrumentation:

-

NMR Spectrometer (400 MHz or higher is recommended for better resolution)

1D NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

-

Typical Parameters: Pulse program: zg30, spectral width: ~12 ppm, number of scans: 16-64, relaxation delay (d1): 2-5 s.

-

-

¹³C NMR: Provides information on the number of different types of carbons and their chemical environment.

-

Typical Parameters: Pulse program: zgpg30 (with proton decoupling), spectral width: ~220 ppm, number of scans: 1024 or more, relaxation delay (d1): 2-5 s.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135 and DEPT-90 experiments are common.

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon atoms that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for identifying the linkages between monomer units and the position of acetate groups.

Mandatory Visualizations

Caption: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Logical relationships of NMR experiments for structural determination.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful toolkit for the complete structural elucidation of this compound isomers. By carefully analyzing the chemical shifts, coupling constants, and correlation signals, researchers can unambiguously determine the monomeric linkage and the positions of the acetate groups. The protocols and data presented herein serve as a comprehensive guide for scientists engaged in the characterization of these and related natural products.

References

Application of Dimeric Coniferyl Acetate Analogs in Anti-Inflammatory Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The exploration of novel anti-inflammatory agents with high efficacy and minimal side effects is a critical area of research. Lignans, a class of polyphenolic compounds derived from the dimerization of monolignols like coniferyl alcohol, have garnered attention for their diverse biological activities, including potent anti-inflammatory and antioxidant properties. While direct research on dimeric coniferyl acetate is limited, studies on its close structural analogs, (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA) and dehydrodiconiferyl alcohol (DHCA) , provide valuable insights into the potential of this class of compounds as anti-inflammatory therapeutics.

These application notes provide a comprehensive overview of the anti-inflammatory effects of these dimeric coniferyl alcohol derivatives, detailing their mechanisms of action and providing protocols for their investigation.

Mechanism of Action

ADDA and DHCA exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Their primary mechanisms include the inhibition of pro-inflammatory enzymes and cytokines, and the suppression of critical signaling cascades.

Key Molecular Targets:

-

Inhibition of Pro-inflammatory Enzymes: ADDA and its derivatives have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of inflammatory mediators like prostaglandins and nitric oxide (NO).[1][2]

-

Suppression of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. ADDA has been demonstrated to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages, thereby downregulating the expression of numerous pro-inflammatory genes.[1][3]

-

Modulation of MAP Kinase and Akt Pathways: ADDA has been found to suppress the phosphorylation of Akt and c-jun N-terminal kinase 1/2 (JNK), key components of signaling pathways that contribute to the inflammatory response.[1]

-

Interference with Macrophage Migration: ADDA can block LPS-induced macrophage migration, a critical process in the propagation of inflammation. This is achieved through the modulation of the iNOS/Src/Focal Adhesion Kinase (FAK) signaling axis.[1][3]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of ADDA and a methylated derivative of DHCA.

| Compound | Target | Cell Line | Concentration | % Inhibition / Effect | Reference |